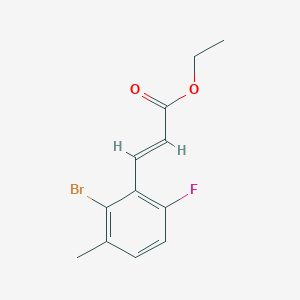
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromo, fluoro, and methyl group attached to a phenyl ring, which is further connected to an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate typically involves the reaction of ethyl acrylate with 2-bromo-6-fluoro-3-methylbenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the acrylate moiety can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
科学的研究の応用
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate involves its interaction with various molecular targets. The presence of the bromo and fluoro groups can enhance its reactivity and binding affinity to specific enzymes or receptors. The acrylate moiety allows for conjugation with other molecules, facilitating its incorporation into larger structures or systems.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-fluoro-3-methoxyphenylboronic acid
- 6-Bromo-3-fluoro-2-methylpyridine
Uniqueness
(e)-Ethyl 3-(2-bromo-6-fluoro-3-methylphenyl)acrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromo and fluoro groups on the phenyl ring, along with the acrylate moiety, makes it a versatile intermediate for various synthetic applications.
特性
分子式 |
C12H12BrFO2 |
|---|---|
分子量 |
287.12 g/mol |
IUPAC名 |
ethyl (E)-3-(2-bromo-6-fluoro-3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12BrFO2/c1-3-16-11(15)7-5-9-10(14)6-4-8(2)12(9)13/h4-7H,3H2,1-2H3/b7-5+ |
InChIキー |
JFVVDFMQAPKLIV-FNORWQNLSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C=CC(=C1Br)C)F |
正規SMILES |
CCOC(=O)C=CC1=C(C=CC(=C1Br)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















